molecular formula C20H23ClN2O2 B11117138 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide

Cat. No.: B11117138
M. Wt: 358.9 g/mol
InChI Key: ZJYNMMOSNJTLRJ-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzyl chloride with morpholine to form 2-(2-chlorophenyl)-2-(morpholin-4-yl)ethanol. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols (RSH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Hydroxylated, aminated, or thiolated derivatives

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit or activate signaling pathways involved in cell growth, apoptosis, or neurotransmission, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-morpholin-4-ylacetamide
  • N-(2-chlorophenyl)-2-morpholin-4-ylethylamine
  • N-(2-chlorophenyl)-2-morpholin-4-ylpropionamide

Uniqueness

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-methylbenzamide

InChI

InChI=1S/C20H23ClN2O2/c1-15-6-2-3-7-16(15)20(24)22-14-19(23-10-12-25-13-11-23)17-8-4-5-9-18(17)21/h2-9,19H,10-14H2,1H3,(H,22,24)

InChI Key

ZJYNMMOSNJTLRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

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